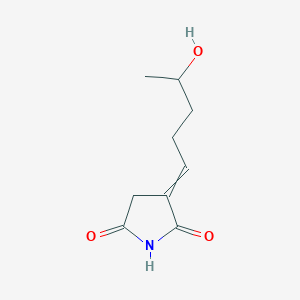
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility
準備方法
The synthesis of 3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of maleic anhydride with aromatic amines, followed by the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which is then reacted with thionyl chloride . Another method involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
化学反応の分析
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolidine ring or the hydroxypentylidene side chain.
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase . In medicine, derivatives of pyrrolidine-2,5-dione have shown promise as anticonvulsants and antimicrobial agents . Industrial applications include its use in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can affect various physiological processes, including pH regulation and ion transport.
類似化合物との比較
3-(4-Hydroxypentylidene)pyrrolidine-2,5-dione can be compared to other pyrrolidine derivatives, such as 3-hydroxy-1-(4-hydroxyphenethyl)pyrrolidine-2,5-dione While both compounds share the pyrrolidine-2,5-dione core, their side chains and substituents differ, leading to variations in their biological activity and applications
特性
CAS番号 |
92013-82-6 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC名 |
3-(4-hydroxypentylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO3/c1-6(11)3-2-4-7-5-8(12)10-9(7)13/h4,6,11H,2-3,5H2,1H3,(H,10,12,13) |
InChIキー |
VMTZAMZXBHXPDC-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C1CC(=O)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
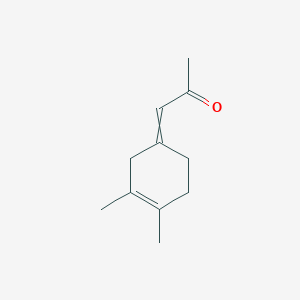
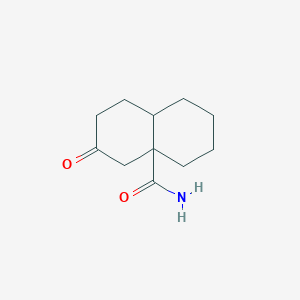
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)

![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)
![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)
![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)
![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
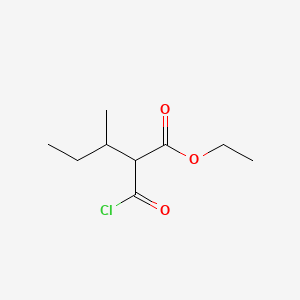
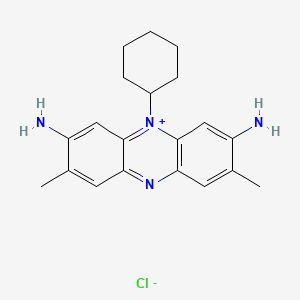
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
